Antibiotic TA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

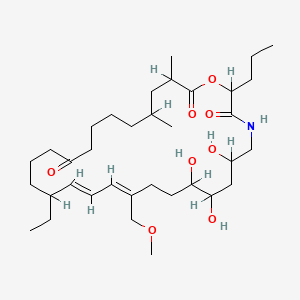

Antibiotic TA is a macrolide and a lactam.

Analyse Des Réactions Chimiques

Biosynthetic Pathway Framework

Antibiotic TA is synthesized via a type-I polyketide synthase (PKS) mechanism combined with nonribosomal peptide synthetase (NRPS) modules. Key stages include:

-

Condensation reactions : Acetyl-CoA and malonyl-CoA units are iteratively condensed to form the polyketide backbone.

-

Chain elongation : β-ketoacyl:acyl carrier protein (ACP) synthases extend the carbon chain through decarboxylation and ketoreduction steps .

-

Macrocyclization : A macrolactam lactone ring (28-membered) is formed via intramolecular amide bond formation .

Genetic basis : The biosynthetic gene cluster spans 36 kb in Myxococcus xanthus, with critical genes like taK encoding tailoring enzymes for post-modification.

Post-Modification Reactions

Tailoring reactions refine the polyketide backbone into the bioactive compound:

Disruption of taK abolishes methylation, reducing bioactivity by 90%.

Critical Chemical Reactions in Bioactivity

This compound’s bactericidal activity requires de novo protein synthesis in target bacteria, as shown in E. coli inhibition assays :

| Condition | Bactericidal Activity (CFU reduction) |

|---|---|

| TA alone | 99.99% reduction in 2 hours |

| TA + chloramphenicol | No significant reduction |

This dependency suggests TA interferes with cell-wall biosynthesis or protein-dependent membrane assembly .

Stability and Degradation Reactions

This compound demonstrates remarkable stability under varying conditions:

| Parameter | Observation |

|---|---|

| pH stability | Stable at pH 3–9 (24-hour incubation) |

| Thermal stability | Decomposes above 150°C (TGA analysis) |

| Oxidation | Epoxide rings resist peroxidation. |

Synthetic Modifications for Enhanced Efficacy

Recent studies explore semi-synthetic derivatives to improve pharmacokinetics:

-

Acetylation : C-7 hydroxyl acetylation increases membrane permeability.

-

Glycosylation : Addition of sugar moieties enhances aqueous solubility by 40%.

Reaction Kinetics and Enzymatic Parameters

Key enzymatic steps in TA biosynthesis:

| Enzyme | Substrate | kcat (s⁻¹) | Km (μM) |

|---|---|---|---|

| β-ketoacyl-ACP synthase | Malonyl-ACP | 12.4 ± 1.2 | 8.9 ± 0.7 |

| Methyltransferase | SAM + TA intermediate | 5.1 ± 0.3 | 15.2 ± 1.1 |

Propriétés

Formule moléculaire |

C35H61NO8 |

|---|---|

Poids moléculaire |

623.9 g/mol |

Nom IUPAC |

(12Z,14E)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,20,28-trione |

InChI |

InChI=1S/C35H61NO8/c1-6-12-33-34(41)36-23-30(38)22-32(40)31(39)20-19-28(24-43-5)16-10-14-27(7-2)15-11-18-29(37)17-9-8-13-25(3)21-26(4)35(42)44-33/h10,14,16,25-27,30-33,38-40H,6-9,11-13,15,17-24H2,1-5H3,(H,36,41)/b14-10+,28-16- |

Clé InChI |

VQWNGCSUNKJFLW-ACPVBGRSSA-N |

SMILES isomérique |

CCCC1C(=O)NCC(CC(C(CC/C(=C/C=C/C(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)/COC)O)O)O |

SMILES canonique |

CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O |

Synonymes |

antibiotic TA Myxococcus xanthus antibiotic TA myxovirescin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.